1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Overview
Description
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Molecular Transformations
- A study explored the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones via a regioselective photoaddition process, highlighting the utility of similar indole derivatives in molecular transformations (Kobayashi et al., 1993).
Metal-Free Synthesis Techniques
- Research on a metal-free method for synthesizing polysubstituted pyrrole derivatives, including compounds similar to the query compound, demonstrated the possibility of efficient synthesis in environmentally friendly conditions (Kumar et al., 2017).
Characterization as Spectroscopic Probes
- Indo-1, a derivative with similarities to the query compound, has been characterized as a spectroscopic probe for Zn2+ protein interactions, showing its potential in bioanalytical applications (Jefferson et al., 1990).
Synthesis and Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of certain indole derivatives related to the query compound have been conducted, revealing their potential in developing new antimicrobial agents (Thadhaney et al., 2010).
Conformationally Constrained Tryptophan Derivatives
- Studies on the synthesis of novel 3,4-fused tryptophan analogues, which include structures similar to the query compound, have implications in peptide and peptoid conformation studies (Horwell et al., 1994).
Molecular Electronic Structures
- Investigations into the molecular-electronic structures of compounds similar to the query molecule have provided insights into supramolecular aggregation and molecular polarization (Low et al., 2004).
Properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)10-17(20)19-8-7-13-5-6-14(18)11-16(13)19/h2-6,9,11H,7-8,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRCDKSQSTRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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